molecular formula C8H15NO7 B12766721 N-carboxymethylglucosamine CAS No. 71887-66-6

N-carboxymethylglucosamine

Cat. No.: B12766721
CAS No.: 71887-66-6
M. Wt: 237.21 g/mol
InChI Key: XKXOILAMZXXYFO-PNAXYBNRSA-N
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Description

N-carboxymethylglucosamine is a derivative of glucosamine, a naturally occurring amino sugar This compound is characterized by the presence of a carboxymethyl group attached to the glucosamine molecule Glucosamine itself is a key component of chitin, which is found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carboxymethylglucosamine typically involves the carboxymethylation of glucosamine. This process can be achieved through reductive alkylation or direct alkylation methods. In reductive alkylation, the amino group of glucosamine reacts with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of chitin as a starting material. Chitin is first deacetylated to produce glucosamine, which is then subjected to carboxymethylation. This process can be optimized to achieve high yields and purity of the final product. The use of microbial fermentation and enzymatic hydrolysis has also been explored as environmentally friendly alternatives for the production of glucosamine and its derivatives .

Chemical Reactions Analysis

Types of Reactions

N-carboxymethylglucosamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxymethyl derivatives. Substitution reactions can lead to a variety of N-substituted glucosamine derivatives .

Scientific Research Applications

N-carboxymethylglucosamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-carboxymethylglucosamine involves its interaction with cellular pathways and molecular targets. In the context of osteoarthritis, the compound is believed to exert its effects by modulating the production of pro-inflammatory cytokines and enzymes involved in cartilage degradation. It may also promote the synthesis of extracellular matrix components, such as collagen and glycosaminoglycans, which are essential for maintaining joint health .

Comparison with Similar Compounds

N-carboxymethylglucosamine can be compared with other glucosamine derivatives, such as N-acetylglucosamine and chitosan:

    N-acetylglucosamine: This compound is similar in structure but contains an acetyl group instead of a carboxymethyl group.

    Chitosan: A deacetylated derivative of chitin, chitosan is widely used in biomedical and industrial applications due to its biocompatibility and biodegradability.

This compound stands out due to its specific chemical properties and potential therapeutic applications, particularly in the field of joint health and inflammation management.

Properties

CAS No.

71887-66-6

Molecular Formula

C8H15NO7

Molecular Weight

237.21 g/mol

IUPAC Name

2-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid

InChI

InChI=1S/C8H15NO7/c10-2-3-6(13)7(14)5(8(15)16-3)9-1-4(11)12/h3,5-10,13-15H,1-2H2,(H,11,12)/t3-,5-,6-,7-,8-/m1/s1

InChI Key

XKXOILAMZXXYFO-PNAXYBNRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NCC(=O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)NCC(=O)O)O)O)O

Origin of Product

United States

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